molecular formula C17H30ClNO B12975040 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride

4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride

Cat. No.: B12975040
M. Wt: 299.9 g/mol
InChI Key: WUKRKWJTKCBTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminopropyl group attached to a phenol ring, which is further substituted with two tert-butyl groups. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride typically involves the reaction of 2,6-di-tert-butylphenol with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminopropyl group can be reduced to form primary amines.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines and secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both aminopropyl and tert-butyl groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C17H30ClNO

Molecular Weight

299.9 g/mol

IUPAC Name

4-(3-aminopropyl)-2,6-ditert-butylphenol;hydrochloride

InChI

InChI=1S/C17H29NO.ClH/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6;/h10-11,19H,7-9,18H2,1-6H3;1H

InChI Key

WUKRKWJTKCBTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.